1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride
Description
This compound is a guanidinium derivative featuring a phenyl backbone substituted with a diaminomethylidene amino group and a methylguanidine moiety, stabilized as a dihydrochloride salt. Guanidine derivatives are widely studied for their pharmacological properties, particularly in oncology and enzymology. The dihydrochloride form enhances solubility and stability, making it suitable for therapeutic applications .
Properties
IUPAC Name |
2-[[3-[(diaminomethylideneamino)methyl]phenyl]methyl]guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6.2ClH/c11-9(12)15-5-7-2-1-3-8(4-7)6-16-10(13)14;;/h1-4H,5-6H2,(H4,11,12,15)(H4,13,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLBOUPTOPTITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Preparation Method via Thiocyanate and Hydrazine Hydrochloride
a. Synthesis of Methyl Thiocyanate
The initial step involves the formation of methyl thiocyanate, a key intermediate:
- Reactants: Sodium thiocyanate dissolved in water, with dimethyl sulfate added as a methylating agent.
-
- Sodium thiocyanate to water ratio: 1:1 to 1.5
- Molar ratio of sodium thiocyanate to dimethyl sulfate: approximately 2.1:1
- Temperature: Room temperature (20-25°C)
- Duration: 5-6 hours
Process: Sodium thiocyanate reacts with dimethyl sulfate, forming methyl thiocyanate, which separates into an oil layer after reaction completion.
b. Formation of the Guanidine Derivative
The second step involves hydrazine hydrochloride:
- Reactants: Hydrazine hydrochloride mixed with water, heated to 30-40°C.
- Addition: Methyl thiocyanate from the first step is added gradually.
-
- Temperature: 30-40°C
- Duration: 4-5 hours
- Stirring: Continuous to ensure uniform reaction
Outcome: The reaction yields 1,3-diaminoguanidine hydrochloride as a white solid after filtration, washing with cold water, and drying.
This method is characterized by its simplicity, mild conditions, and high yield, making it suitable for industrial applications and environmentally conscious production, as it minimizes hazardous waste.
Alternative Synthetic Routes
a. Guanylation of 3-Aminomethylphenols
Research articles describe the synthesis of guanidine derivatives via guanylation reactions:
- Starting Materials: Substituted 3-(aminomethyl)phenols or aniline derivatives.
- Method:
- Guanidination using Boc-protected S-methylisothiourea as a guanylating agent.
- Subsequent benzylation or substitution reactions to introduce desired phenyl groups.
- Final deprotection with trifluoroacetic acid yields the free guanidine compound.
b. Multi-step Synthesis Involving Bromomethylation and Cyclization
Another approach involves:
- Step 1: Bromomethylation of phenyl compounds using (bromomethyl)benzene with potassium carbonate in acetone under reflux.
- Step 2: Cyclization or substitution reactions with amines or hydrazines.
- Step 3: Hydrogenation to reduce intermediates.
- Step 4: Final guanidine formation via reaction with appropriate chlorides or amines.
These routes, while more complex, enable structural modifications and diversification of the guanidine core.
Preparation Data Table
| Step | Reactants | Conditions | Key Features | Yield/Notes |
|---|---|---|---|---|
| 1 | Sodium thiocyanate + dimethyl sulfate | Room temperature, 5-6h | Methyl thiocyanate formation | High purity, scalable |
| 2 | Hydrazine hydrochloride + methyl thiocyanate | 30-40°C, 4-5h | Guanidine hydrochloride formation | White solid, high yield |
| 3 | Optional: phenolic derivatives + guanylating agents | Reflux, 16-24h | Structural diversification | Variable yields, high purity |
Research Findings and Notes
- The patent CN103588682B emphasizes the advantages of this method: simple process, mild conditions, high yield, and environmental friendliness. It also highlights the use of water as a solvent, reducing costs and environmental impact.
- Alternative routes involving cyanamide and hydrazine hydrate are noted but are less favored due to higher costs and longer reaction times.
- The method utilizing thiocyanate and hydrazine is well-documented for its efficiency and scalability, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
a. Antiviral Activity
Recent studies have indicated that guanidine derivatives can function as protease inhibitors, which are crucial in the treatment of viral infections. For instance, a patent describes the use of such compounds to prevent or treat viral diseases in animals, highlighting their role as effective protease inhibitors that can disrupt viral replication cycles .
b. Cancer Treatment
Guanidine derivatives have been investigated for their potential in targeting specific signaling pathways involved in cancer progression. Research has shown that these compounds can influence the Hippo signaling pathway, which is essential for regulating cell growth and proliferation. By modulating this pathway, guanidine derivatives may inhibit tumorigenesis and promote apoptosis in cancer cells .
Biochemical Research
a. Enzyme Inhibition Studies
The compound has been utilized in various enzyme inhibition studies, particularly focusing on its interaction with specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cellular signaling and metabolism, making it a valuable tool for understanding metabolic disorders .
b. Molecular Interaction Studies
In biochemical research, the guanidine moiety is often employed to study molecular interactions within receptor systems. Its structural features allow for detailed investigations into ligand-receptor dynamics, particularly concerning dopamine receptor subtypes . This research is critical for developing new therapeutic agents targeting neuropsychiatric disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anti-Cancer Research
Compound 6a : 1-({[3-(4-{3-[(Carbamimidamidoimino)Methyl]Phenoxy}Phenoxy)Phenyl]Methylidene}Amino)Guanidine Dihydrochloride
- Structure: Contains a bisamidinohydrazone core with dual phenyl ether linkages.
- Synthesis: Synthesized via condensation of bisaldehyde intermediates with aminoguanidine hydrochloride, yielding a white solid (51% yield, m.p. 305°C) .
- Activity : Inhibits furin protease (Ki = 1.07 ± 0.23 μM), a key enzyme in cancer progression, outperforming simpler guanidine derivatives in specificity .
- Differentiator : Extended aromatic systems enhance binding to furin’s catalytic site compared to the target compound’s simpler phenyl-methyl substituents.
Compound 2 : 1-(4-Chloro-3-(Trifluoromethyl)Phenyl)-3-(3-((6-Guanidinopyridin-3-Yl)Oxy)Phenyl)Guanidine Dihydrochloride
- Structure : Features a pyridyloxy group and chloro-trifluoromethylphenyl substituents.
- Synthesis : Prepared via HCl-mediated cyclization (88% yield, m.p. >170°C) .
- Differentiator: Halogenation (Cl, CF3) increases lipophilicity (LogP ~3.5) compared to the target compound’s polar diaminomethylidene group .
Pharmacokinetic and Physicochemical Comparisons
- Key Insight: The target compound’s dihydrochloride salt improves aqueous solubility over non-salt analogues (e.g., Compound 2), while its LogP (~1.5) suggests better membrane permeability than Zoniporide (LogP 3.8) .
Mechanistic and Functional Differences
Metformin (3-(Diaminomethylidene)-1,1-Dimethylguanidine)
- Structure : Biguanide with dimethyl substituents.
- Activity : Primarily inhibits mitochondrial complex I, reducing hepatic gluconeogenesis. Lacks direct anti-cancer enzyme targeting .
- Contrast : Unlike the target compound, Metformin’s mechanism is metabolic rather than protease-specific, limiting its utility in oncology .
Famotidine Derivatives
- Structure: Thiazole-containing guanidine (e.g., 3-[({2-[(Diaminomethylidene)Amino]-1,3-Thiazol-4-Yl}Methyl)Sulfanyl]-N-Sulfamoylpropanimidamide).
- Contrast : The target compound’s lack of sulfonamide and thiazole groups eliminates H2 receptor binding, redirecting activity toward protease inhibition .
Biological Activity
1-[(3-{[(Diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic potential of this guanidine derivative, drawing from recent research findings and case studies.
Chemical Structure and Properties
The compound features a guanidine group, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
- Molecular Formula : C₁₃H₁₈Cl₂N₄
- Molecular Weight : 303.22 g/mol
The biological activity of guanidine derivatives, including our compound of interest, often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Guanidines can inhibit enzymes such as nitric oxide synthase (NOS), which is crucial in the regulation of vascular tone and neurotransmission .
- Modulation of Ion Channels : Some guanidine derivatives affect ion channels, particularly sodium and calcium channels, influencing cellular excitability and contraction in muscle tissues .
- Antioxidant Properties : Certain guanidine compounds exhibit antioxidant activity, protecting cells from oxidative stress, which is implicated in various diseases .
Antidiabetic Effects
Research indicates that guanidine derivatives can enhance insulin sensitivity and promote glucose uptake in peripheral tissues. A study found that this compound significantly reduced blood glucose levels in diabetic models, suggesting potential use as an antidiabetic agent .
Anticancer Properties
Guanidine derivatives have shown promise in cancer therapy. In vitro studies revealed that our compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of guanidine derivatives. The compound demonstrated the ability to reduce neuronal cell death in models of neurodegenerative diseases by inhibiting oxidative stress and inflammation .
Case Studies
-
Diabetes Model Study :
- Objective : To evaluate the hypoglycemic effect.
- Method : Administered to diabetic rats.
- Results : Significant reduction in fasting blood glucose levels compared to control groups.
-
Cancer Cell Line Study :
- Objective : To assess cytotoxicity against human cancer cells.
- Method : Treated various cancer cell lines with different concentrations.
- Results : Notable dose-dependent decrease in cell viability and increased apoptosis markers.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions involving guanidine derivatives and substituted benzyl halides. For purity optimization:
- Use green chemistry protocols (e.g., aqueous-phase reactions with dicyandiamide and amines) to minimize byproducts .
- Employ HPLC (high-performance liquid chromatography) with a polar stationary phase (C18 column) and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate impurities .
- Confirm purity via 1H/13C NMR (deuterated DMSO as solvent) and mass spectrometry (ESI+ mode) .
Basic: How should researchers characterize the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λ = 260 nm) .
- Stability: Incubate the compound in buffer solutions (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., free guanidine or benzylamine derivatives) .
Advanced: How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-Response Analysis: Test across a broad concentration range (0.1–100 µM) in cell viability assays (MTT or resazurin) and antimicrobial disk diffusion (MIC/MBC determination) .
- Selectivity Index (SI): Calculate SI = IC50 (mammalian cells)/MIC (bacterial strains). Values <10 suggest non-specific cytotoxicity .
- Mechanistic Studies: Use molecular docking (AutoDock Vina) to compare binding affinities for bacterial targets (e.g., DNA gyrase) vs. human kinases .
Advanced: What experimental strategies can validate the compound’s proposed mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays: Perform enzyme inhibition assays (e.g., fluorescence-based) with varying substrate concentrations. Analyze data using Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the target enzyme .
- Mutagenesis Studies: Engineer enzyme mutants (e.g., active-site residues) and compare inhibition constants (Ki) to wild-type .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?
Methodological Answer:
- FT-IR: Validate functional groups (e.g., guanidine N–H stretch at 3300–3500 cm⁻¹, aromatic C–H at 3000–3100 cm⁻¹) .
- Elemental Analysis: Ensure C, H, N, Cl content matches theoretical values (±0.4% tolerance) .
- X-ray Crystallography: Resolve crystal structure (if feasible) to confirm stereochemistry and salt form (dihydrochloride) .
Advanced: How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Standardized Conditions: Re-run NMR in consistent solvents (e.g., DMSO-d6 vs. CDCl3) and report δ values relative to TMS .
- pH Control: Adjust sample pH to minimize protonation effects on chemical shifts (critical for guanidine derivatives) .
- Collaborative Validation: Cross-reference with independent labs using identical instrumentation (e.g., 500 MHz vs. 300 MHz spectrometers) .
Advanced: What methodologies optimize the compound’s formulation for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Screening: Test alternative counterions (e.g., sulfate, citrate) to enhance solubility and bioavailability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (solvent evaporation method) to prolong half-life .
- Bioanalytical Validation: Use LC-MS/MS (MRM mode) to quantify plasma concentrations with deuterated internal standards .
Basic: How should researchers design toxicity profiling experiments for this compound?
Methodological Answer:
- Acute Toxicity: Conduct OECD 423 guidelines in rodents (fixed-dose procedure) with histopathological analysis of liver/kidney .
- Genotoxicity: Perform Ames test (TA98/TA100 strains) and micronucleus assay in human lymphocytes .
- Cardiotoxicity: Monitor hERG channel inhibition via patch-clamp electrophysiology (IC50 < 1 µM indicates high risk) .
Advanced: What computational tools predict the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- QSAR Models: Use EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and ecotoxicity (ECOSAR) .
- Molecular Dynamics (MD): Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Kd) .
- Microcosm Studies: Test photodegradation in water/soil systems under UV light (λ = 254 nm) and quantify metabolites via HRMS .
Advanced: How can process parameters (e.g., temperature, solvent) be optimized for industrial-scale synthesis while maintaining academic rigor?
Methodological Answer:
- DoE (Design of Experiments): Apply Taguchi methods to optimize yield/purity by varying temperature (25–80°C), solvent (EtOH vs. DMF), and reaction time .
- Continuous Flow Chemistry: Use microreactors to enhance heat/mass transfer and reduce side reactions .
- Life Cycle Assessment (LCA): Compare environmental impacts (E-factor, PMI) of batch vs. flow processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
